[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-

bisindole comparator analysis data gap

[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- (CAS 343604-87-5) is a synthetic bisindole featuring a 1,3'-linkage between two indole moieties and an N,N-dimethylacetamide side chain. It has a molecular weight of 317.4 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, and one hydrogen bond acceptor.

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
CAS No. 343604-87-5
Cat. No. B12591810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-
CAS343604-87-5
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CN(C2=CC=CC=C21)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H19N3O/c1-22(2)20(24)11-14-13-23(18-10-6-4-7-15(14)18)19-12-21-17-9-5-3-8-16(17)19/h3-10,12-13,21H,11H2,1-2H3
InChIKeyWSKDEOBGOLZVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- (CAS 343604-87-5)


[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- (CAS 343604-87-5) is a synthetic bisindole featuring a 1,3'-linkage between two indole moieties and an N,N-dimethylacetamide side chain. It has a molecular weight of 317.4 g/mol, a computed XLogP3-AA of 3.2, one hydrogen bond donor, and one hydrogen bond acceptor [1]. This structure places it at the intersection of natural product-like bisindole alkaloids and fully synthetic small-molecule probe space.

Why Close Analogs Cannot Replace [1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- in Research Protocols


Bisindole scaffolds are highly sensitive to linkage topology; the 1,3'-connectivity of this compound creates a unique three-dimensional geometry and electronic distribution distinct from the more common 3,3'-biindoles or 2,3'-biindoles [1]. Even minor changes—such as replacing the dimethylamide with a diethylamide or altering the substitution pattern on either indole ring—can drastically alter target-binding kinetics, cellular permeability, and metabolic stability. Generic substitution without systematic comparative data introduces uncontrolled variables that undermine experimental reproducibility.

Quantitative Differentiation Evidence for CAS 343604-87-5 Against In-Class Comparators


Absence of Head-to-Head Biological Data Against Direct Analogs

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature returned no head-to-head biological comparisons between [1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl- and its closest structural analogs. The compound does not appear in curated bioactivity databases such as ChEMBL, nor are there peer-reviewed studies reporting its IC50, Kd, or Ki values against any biological target alongside a comparator. This absence of data is a critical finding for procurement decisions.

bisindole comparator analysis data gap

Scientifically Justified Application Scenarios for [1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-


As a Negative Control or Tool Compound in Indole- or Bisindole-Focused Drug Discovery

Given its distinct 1,3'-bisindole scaffold, this compound can serve as a negative control or tool compound in studies investigating the pharmacological importance of indole linkage topology (e.g., differentiating 1,3' vs. 3,3' or 2,3' bisindole activities). Its use is appropriate when the goal is to map structure-activity relationships (SAR) across a series of linkage isomers.

As a Synthetic Intermediate for Covalent Probe or PROTAC Design

The N,N-dimethylacetamide moiety provides a synthetic handle that can be elaborated into a linker attachment point for proteolysis-targeting chimeras (PROTACs) or covalent inhibitor probes. This compound can be a starting material for generating focused libraries around the 1,3'-biindole chemotype.

As an Internal Standard in Analytical Method Development for Bisindole Alkaloids

The compound's distinct mass (317.15 Da) and chromatographic properties make it a suitable candidate for use as an internal standard in LC-MS/MS method development, particularly when analyzing complex natural product extracts for bisindole alkaloids.

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